

# Die frühe Entdeckung und Entwicklung von Lovastatin: Ein technischer Leitfaden

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Statine

Cat. No.: B554654

[Get Quote](#)

**Abstrakt:** Dieses Dokument bietet eine detaillierte technische Untersuchung der entscheidenden frühen Entdeckungen und der Entwicklung von Lovastatin, dem ersten Statin, das von der FDA zugelassen wurde und die Behandlung von Hypercholesterinämie revolutionierte. Es behandelt die bahnbrechende Arbeit von Akira Endo, die zur Isolierung von Compactin führte, und die anschließenden, unabhängigen Bemühungen bei Merck, die in der Entdeckung von Lovastatin aus *Aspergillus terreus* gipfelten. Der Leitfaden beschreibt die experimentellen Protokolle, die bei der Entdeckung, Isolierung und Charakterisierung des Wirkstoffs verwendet wurden, und fasst wichtige quantitative Daten aus präklinischen und frühen klinischen Studien zusammen. Visuelle Darstellungen von Stoffwechselwegen und experimentellen Arbeitsabläufen werden bereitgestellt, um die zugrunde liegenden wissenschaftlichen Prozesse zu veranschaulichen. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und soll ein tiefgreifendes Verständnis der wissenschaftlichen Grundlagen vermitteln, die den Weg für die Statin-Therapie ebneten.

## Einleitung: Die Suche nach einem Cholesterinsenkenden Wirkstoff

In der Mitte des 20. Jahrhunderts wurde der Zusammenhang zwischen hohen Cholesterinwerten im Blut, insbesondere dem Low-Density-Lipoprotein (LDL)-Cholesterin, und einem erhöhten Risiko für Herz-Kreislauf-Erkrankungen zunehmend erkannt. Die damaligen Behandlungsmöglichkeiten waren begrenzt und oft mit erheblichen Nebenwirkungen

verbunden. Dies spornte die wissenschaftliche Gemeinschaft an, nach neuen Wegen zu suchen, um die körpereigene Cholesterinproduktion gezielt zu senken.

Der Schlüssel dazu lag in der Aufklärung des Cholesterin-Biosynthesewegs. Es wurde festgestellt, dass das Enzym 3-Hydroxy-3-Methylglutaryl-Coenzym-A-Reduktase (HMG-CoA-Reduktase) der geschwindigkeitsbestimmende Schritt in diesem Prozess ist.[1][2] Die Hemmung dieses Enzyms wurde daher zu einem primären Ziel für die Entwicklung neuer cholesterinsenkender Medikamente.

## Parallele Entdeckungen: Sankyo und Merck

Die Entdeckung der **Statine** ist eine Geschichte paralleler Forschung, die von zwei unabhängigen Teams auf verschiedenen Kontinenten vorangetrieben wurde.

### Akira Endos bahnbrechende Arbeit bei Sankyo

Inspiziert von der Entdeckung des Penicillins durch Alexander Fleming, stellte der japanische Biochemiker Akira Endo die Hypothese auf, dass Mikroorganismen chemische Abwehrstoffe produzieren könnten, die für die menschliche Medizin nützlich sein könnten.[3][4] Endo vermutete, dass einige Pilze Substanzen produzieren könnten, die die Cholesterinsynthese hemmen, um sich gegen parasitäre Organismen zu schützen.[4]

Ab 1971 begann Endo bei der Firma Sankyo mit einem systematischen Screening von über 6.000 Pilzstämmen auf ihre Fähigkeit, die HMG-CoA-Reduktase zu hemmen.[5][6] Nach zwei Jahren intensiver Forschung isolierte sein Team aus dem Pilz *Penicillium citrinum* eine hochwirksame Substanz, die sie Compactin (später Mevastatin genannt) nannten.[4][6][7] Dies war der erste entdeckte HMG-CoA-Reduktase-Inhibitor und der Prototyp für die Statin-Klasse. Obwohl Compactin aufgrund von Bedenken hinsichtlich der Toxizität in Langzeit-Tierstudien nie als Medikament zugelassen wurde, bewies seine Entdeckung die Machbarkeit des Konzepts.[4][8]

### Die Entdeckung von Lovastatin bei Merck

Unabhängig von Endos Arbeit verfolgten Forscher bei Merck & Co. in den Vereinigten Staaten ein ähnliches Ziel.[8] Sie screeneten ebenfalls mikrobielle Fermentationsbrühen auf Inhibitoren der Cholesterinbiosynthese. Im Jahr 1979 isolierte ein Team unter der Leitung von Al Alberts aus einer Kultur des Pilzes *Aspergillus terreus* eine Verbindung, die zunächst Mevinolin

genannt wurde.[6][8] Diese Substanz, die später in Lovastatin umbenannt wurde, erwies sich als potenter Inhibitor der HMG-CoA-Reduktase.[7]

Nach umfangreichen präklinischen und klinischen Studien, die seine Wirksamkeit und ein akzeptables Sicherheitsprofil bestätigten, wurde Lovastatin im September 1987 von der US-amerikanischen Food and Drug Administration (FDA) zugelassen und war damit das erste Statin, das auf den Markt kam.[3][5]

## Mechanismus der Wirkung

Lovastatin ist ein Prodrug, das in vivo zu seiner aktiven Hydroxysäureform hydrolysiert wird.[9] Diese aktive Form hat eine strukturelle Ähnlichkeit mit dem natürlichen Substrat HMG-CoA und wirkt als kompetitiver Inhibitor des HMG-CoA-Reduktase-Enzyms.[2][10]

Die Hemmung dieses Enzyms reduziert die Synthese von Mevalonat, einem wichtigen Vorläufer in der Cholesterin-Biosynthesekette.[1][2] Die daraus resultierende Abnahme der intrazellulären Cholesterinkonzentration in den Leberzellen führt zu einem kompensatorischen Mechanismus: Die Zellen erhöhen die Expression von LDL-Rezeptoren auf ihrer Oberfläche.[1][10] Diese Hochregulierung der LDL-Rezeptoren steigert die Aufnahme und den Abbau von LDL-Partikeln aus dem Blutkreislauf, was zu einer signifikanten Senkung des zirkulierenden LDL-Cholesterins führt.[1][10]

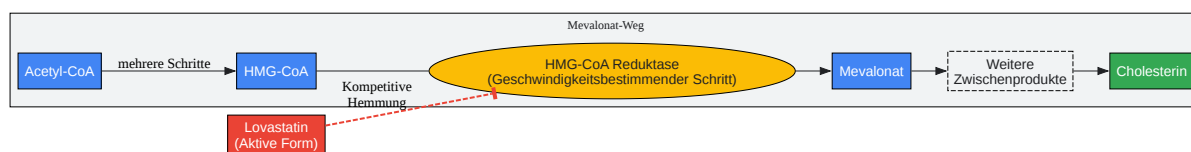


Abbildung 1: Hemmung der Cholesterinbiosynthese durch Lovastatin

[Click to download full resolution via product page](#)

Abbildung 1: Hemmung der Cholesterinbiosynthese durch Lovastatin

## Wichtige experimentelle Protokolle

Die Entdeckung und Entwicklung von Lovastatin stützte sich auf eine Reihe robuster experimenteller Methoden. Nachfolgend finden Sie detaillierte Beschreibungen der wichtigsten Protokolle.

## Screening, Isolierung und Fermentation

Der Arbeitsablauf zur Entdeckung von Lovastatin umfasste mehrere wichtige Schritte, von der Probenentnahme bis zur Produktion des reinen Wirkstoffs.

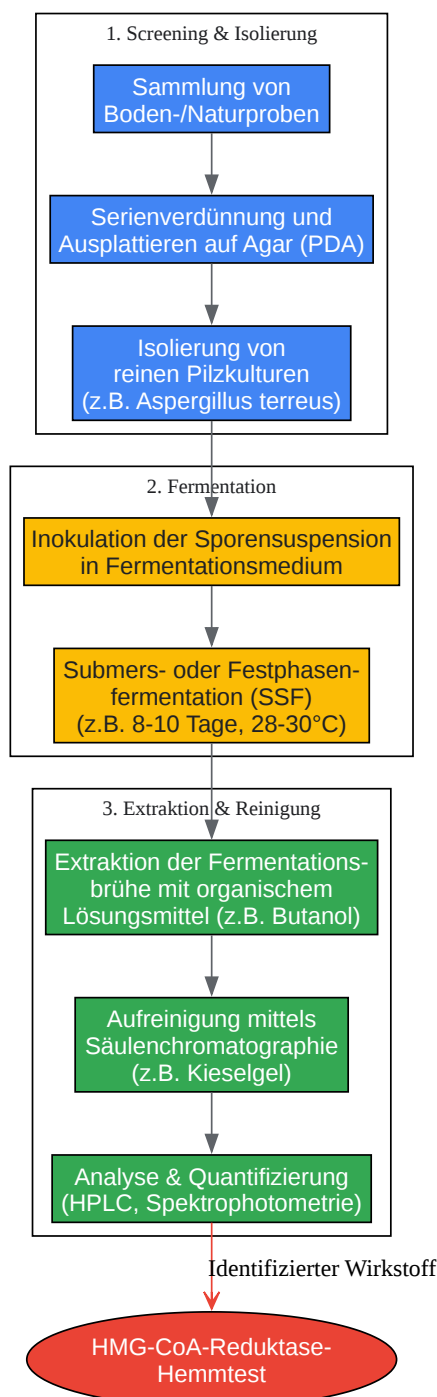


Abbildung 2: Allgemeiner Arbeitsablauf zur Entdeckung von Lovastatin

[Click to download full resolution via product page](#)

## Abbildung 2: Allgemeiner Arbeitsablauf zur Entdeckung von Lovastatin

Protokoll 4.1.1: Isolierung von *Aspergillus terreus*

- Probensammlung: Bodenproben werden aus verschiedenen geografischen Regionen entnommen.[\[11\]](#)
- Serienverdünnung: 1 g der Bodenprobe wird in 9 ml steriler physiologischer Kochsalzlösung suspendiert. Es werden serielle 10-fache Verdünnungen (bis  $10^{-7}$ ) hergestellt.[\[11\]](#)
- Ausplattieren: Aliquots der Verdünnungen werden auf Kartoffel-Dextrose-Agar (PDA)-Platten ausgestrichen, die mit einem Antibiotikum (z. B. Chloramphenicol) ergänzt sind, um bakterielles Wachstum zu unterdrücken.[\[11\]](#)
- Inkubation: Die Platten werden bei 28-30°C für 3-5 Tage inkubiert.[\[11\]](#)
- Identifizierung: Wachsende Pilzkolonien werden anhand makroskopischer (Farbe, Textur) und mikroskopischer (Konidienstruktur) Merkmale identifiziert. Die Identifizierung als *A. terreus* wird durch Färbung mit Lactophenol-Baumwollblau bestätigt.
- Reinkultur: Isolierte Kolonien werden auf frische PDA-Schrägagar-Röhrchen überimpft, um Reinkulturen für die weitere Verwendung zu erhalten.

## Protokoll 4.1.2: Festphasenfermentation (Solid-State Fermentation, SSF) zur Lovastatin-Produktion

- Substratvorbereitung: 25-40 g eines festen Substrats (z. B. Weizenkleie, Reiskleie) werden in einen 500-ml-Erlenmeyerkolben gegeben und mit destilliertem Wasser oder einer Minerallösung auf eine definierte Feuchtigkeit (z. B. 70-75 %) eingestellt.[\[12\]](#)[\[13\]](#) Der Kolben wird autoklaviert.
- Inokulation: Eine Sporensuspension von *A. terreus* (z. B.  $1 \times 10^6$  Sporen/ml) wird unter aseptischen Bedingungen zum sterilisierten Substrat gegeben.
- Inkubation: Die Kolben werden bei 28°C für 8 bis 10 Tage inkubiert.[\[12\]](#)
- Extraktion: Nach der Inkubation wird dem Kolben ein organisches Lösungsmittel (z. B. eine 1:1-Mischung aus Butanol und Wasser oder Acetonitril) zugesetzt.[\[14\]](#)

- Schütteln: Der Kolben wird für mehrere Stunden (z. B. 2 Stunden) bei ca. 200 U/min auf einem Rotationsschüttler inkubiert, um das Lovastatin zu extrahieren.
- Aufarbeitung: Die Mischung wird zentrifugiert (z. B. 5000 U/min für 20 Minuten), und der Überstand wird durch einen Filter (z. B. Whatman Nr. 1) filtriert, um den Rohextrakt zu erhalten.

## HMG-CoA-Reduktase-Hemmtest

Der primäre Assay zum Screening auf Inhibitoren war ein enzymatischer Test, der die Aktivität der HMG-CoA-Reduktase misst. Die Aktivität wird typischerweise durch die Überwachung der Abnahme der Absorption bei 340 nm bestimmt, die auf den Verbrauch des Co-Substrats NADPH zurückzuführen ist.[\[15\]](#)[\[16\]](#)[\[17\]](#)

### Protokoll 4.2.1: Spektrophotometrischer HMG-CoA-Reduktase-Assay

- Reagenzienvorbereitung:
  - Assay-Puffer: Z. B. Kaliumphosphatpuffer (pH 7,5), der Dithiothreitol (DTT) und EDTA enthält.[\[16\]](#)[\[17\]](#)
  - HMG-CoA-Substrat: In Wasser oder Puffer gelöst.[\[15\]](#)
  - NADPH-Lösung: Frisch in Assay-Puffer zubereitet.[\[15\]](#)
  - Enzympräparation: Gereinigte HMG-CoA-Reduktase oder ein mikrosomaler Leber-Extrakt.[\[15\]](#)[\[17\]](#)
  - Testverbindung: Der zu testende Pilzextrakt oder die gereinigte Verbindung (z. B. Lovastatin).
- Assay-Durchführung (in einer 96-Well-Platte):
  - In jedes Well werden pipettiert: Assay-Puffer, Enzympräparation und die Testverbindung (oder Lösungsmittel für die Kontrolle).
  - Die Platte wird für eine kurze Zeit vorinkubiert (z. B. 5 Minuten bei 37°C).

- Die Reaktion wird durch Zugabe von HMG-CoA und NADPH gestartet.
- Messung:
  - Die Extinktion bei 340 nm wird sofort in einem Plattenlesegerät im kinetischen Modus gemessen.[\[15\]](#)[\[18\]](#)
  - Die Messungen werden in regelmäßigen Abständen (z. B. alle 2-3 Minuten) über einen Zeitraum von 10-20 Minuten bei 37°C wiederholt.[\[18\]](#)
- Datenanalyse:
  - Die Reaktionsgeschwindigkeit ( $\Delta A_{340}/\text{min}$ ) wird aus dem linearen Bereich der kinetischen Kurve berechnet.
  - Die prozentuale Hemmung wird berechnet als:  $[1 - (\text{Rate mit Inhibitor} / \text{Rate ohne Inhibitor})] \cdot 100$ .
  - Zur Bestimmung des  $IC_{50}$ -Wertes (die Konzentration des Inhibitors, die eine 50%ige Hemmung bewirkt) werden Dosis-Wirkungs-Kurven erstellt.

## Quantitative Daten aus der frühen Entwicklung

Die Wirksamkeit von Lovastatin wurde in zahlreichen präklinischen und frühen klinischen Studien nachgewiesen. Die Daten zeigten eine dosisabhängige Senkung der Cholesterinwerte.

Tabelle 1: Ergebnisse früher klinischer Studien mit Lovastatin

Studie / Dosis	LDL-Cholesterin-Senkung (%)	Gesamtcholesterin-Senkung (%)	HDL-Cholesterin-Änderung (%)	Triglycerid-Senkung (%)	Quelle(n)
Bradford et al. (Dosis-Wirkung)					
- 20 mg/Tag	-24%	-	+6.6%	-10%	<a href="#">[19]</a>
- 40 mg/Tag	-32%	-	+7.9%	-15%	<a href="#">[19]</a>
- 80 mg/Tag	-40%	-	+9.5%	-19%	<a href="#">[19]</a>
AFCAPS/Tex CAPS-Studie (20-40 mg/Tag)	-25%	-18.4%	+6%	-15%	<a href="#">[20]</a>
5-Jahres-Sicherheitsstudie	-44%	-35%	+14%	-	<a href="#">[21]</a>
Studie bei kombinierter Hyperlipidämie	-27%	-29%	+13%	-40%	<a href="#">[22]</a>

Anmerkung: Die Werte sind Durchschnittswerte und können je nach Studienpopulation und Design variieren.

## Schlussfolgerung

Die Entdeckung von Lovastatin war ein Meilenstein in der Medizingeschichte, der das Ergebnis von visionärer Hypothesenbildung, systematischem Screening und sorgfältiger biochemischer Forschung war. Die Pionierarbeit von Akira Endo legte den Grundstein, und die anschließende Entwicklung durch Merck brachte das erste Medikament einer neuen, lebensrettenden Klasse von Therapeutika hervor. Die hier beschriebenen Methoden – von der mikrobiellen Isolierung über die Fermentation bis hin zu spezifischen enzymatischen Assays – bildeten das Rückgrat



dieses wissenschaftlichen Durchbruchs. Die in frühen klinischen Studien nachgewiesene robuste Wirksamkeit von Lovastatin bei der Senkung des LDL-Cholesterins bestätigte das therapeutische Potenzial der HMG-CoA-Reduktase-Hemmung und eröffnete eine neue Ära in der Prävention und Behandlung von Herz-Kreislauf-Erkrankungen.

#### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. What is the mechanism of Lovastatin? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. From Fleming to Endo: The discovery of statins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akira Endo (biochemist) - Wikipedia [en.wikipedia.org]
- 5. Akira Endo, 'remarkable' scientist who discovered statins, dies aged 90 | Statins | The Guardian [theguardian.com]
- 6. bjcardio.co.uk [bjcardio.co.uk]
- 7. Exploitation of *Aspergillus terreus* for the Production of Natural Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pcsk9forum.org [pcsk9forum.org]
- 9. Pharmacology and mechanism of action of the new HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. ijbbku.com [ijbbku.com]
- 12. journal.waocp.org [journal.waocp.org]
- 13. pjps.pk [pjps.pk]
- 14. smbb.mx [smbb.mx]
- 15. assaygenie.com [assaygenie.com]
- 16. 3.2.4. HMG-CoA Reductase Enzyme Assay [bio-protocol.org]

- 17. researchgate.net [researchgate.net]
- 18. abcam.com [abcam.com]
- 19. acpjournals.org [acpjournals.org]
- 20. nyp.org [nyp.org]
- 21. Lovastatin 5-year safety and efficacy study. Lovastatin Study Groups I through IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Lovastatin decreases de novo cholesterol synthesis and LDL Apo B-100 production rates in combined-hyperlipidemic males - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Die frühe Entdeckung und Entwicklung von Lovastatin: Ein technischer Leitfaden]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554654#fr-he-entdeckung-und-entwicklung-von-lovastatin]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)